REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([NH2:15])[cH:12][cH:13][cH:14]1.[CH3:17][C:18](=[O:19])[O-:20].[CH3:21][C:22]([O:23][C:24](=[O:25])[CH3:26])=[O:27].[Na+:16].[O:1]=[C:2]1[O:3][C:4](=[O:5])[CH:6]=[CH:7]1.[OH2:28]>>[O:1]=[C:2]1[CH:7]=[CH:6][C:4](=[O:5])[N:15]1[c:11]1[cH:10][c:9]([Br:8])[cH:14][cH:13][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1C=CC(=O)N1c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |